Disappearance Quantum Yield: Phenylazo Phenyl Sulfone Exhibits Baseline Photoreactivity Distinct from Methyl- and Nitro-Substituted Analogs
Under standardized visible-light irradiation (λ = 456 nm, 40 W Kessil lamp, Ar-purged 10⁻² M MeCN solution), phenylazo phenyl sulfone (compound 1a in the study series) exhibited a disappearance quantum yield (Φ₋₁) of 0.01 [1]. This value anchors the low end of the photoreactivity spectrum for the arylazo sulfone class, contrasting with the p-methyl analog (1e; Φ₋₁ = 0.05), the p-nitro analog (1g; Φ₋₁ = 0.05), and the p-methoxy analog (1d; Φ₋₁ = 0.02) [1]. The 5-fold lower quantum yield relative to p-methyl and p-nitro derivatives indicates that phenylazo phenyl sulfone releases radicals at a slower, more controlled rate under identical photon flux, which is advantageous in applications requiring temporal modulation of radical concentration.
| Evidence Dimension | Disappearance quantum yield (Φ₋₁) under 456 nm irradiation |
|---|---|
| Target Compound Data | Φ₋₁ = 0.01 (phenylazo phenyl sulfone, 1a) |
| Comparator Or Baseline | Φ₋₁ = 0.05 (p-methyl-phenylazo methyl sulfone, 1e); Φ₋₁ = 0.05 (p-nitro-phenylazo methyl sulfone, 1g); Φ₋₁ = 0.02 (p-methoxy-phenylazo methyl sulfone, 1d); Φ₋₁ = 0.02 (p-chloro-phenylazo methyl sulfone, 1b) |
| Quantified Difference | 5-fold lower quantum yield versus 1e and 1g; 2-fold lower versus 1b, 1d, 1f, 1h–1k |
| Conditions | Argon-purged 10⁻² M acetonitrile solution; λ_irr = 456 nm; 1 × 40 W Kessil lamp; consumption determined by HPLC |
Why This Matters
For scientists procuring a radical precursor, the lower quantum yield of phenylazo phenyl sulfone enables finer temporal control over radical flux in mechanistic studies and polymerization initiation, whereas the higher quantum yield analogs are preferable when maximum radical output per photon is required.
- [1] Fagnoni M, Protti S, et al. Arylazo Sulfones as Nonionic Visible-Light Photoacid Generators. J. Org. Chem. 2022, 88(10), 6313-6321; Table 1, compounds 1a–k. doi:10.1021/acs.joc.2c01248. View Source
